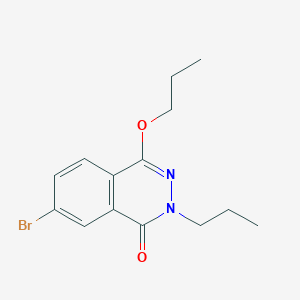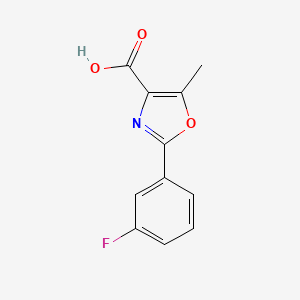
1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl- is a synthetic organic compound belonging to the phthalazinone family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl- typically involves multi-step organic reactions. A common route may include:
Bromination: Introduction of a bromine atom at the 7th position of the phthalazinone ring.
Propoxylation: Addition of a propoxy group at the 4th position.
Propylation: Introduction of a propyl group at the 2nd position.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of bromine with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl- involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1(2H)-Phthalazinone, 7-chloro-4-propoxy-2-propyl-
- 1(2H)-Phthalazinone, 7-fluoro-4-propoxy-2-propyl-
- 1(2H)-Phthalazinone, 7-iodo-4-propoxy-2-propyl-
Uniqueness
1(2H)-Phthalazinone, 7-bromo-4-propoxy-2-propyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Propiedades
| 502961-50-4 | |
Fórmula molecular |
C14H17BrN2O2 |
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
7-bromo-4-propoxy-2-propylphthalazin-1-one |
InChI |
InChI=1S/C14H17BrN2O2/c1-3-7-17-14(18)12-9-10(15)5-6-11(12)13(16-17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
SQMPIRMEDDXOIL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=C(C=CC(=C2)Br)C(=N1)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)


